molecular formula C20H17FN2O B11347561 N-(2-fluorobenzyl)-3-methyl-N-(pyridin-2-yl)benzamide

N-(2-fluorobenzyl)-3-methyl-N-(pyridin-2-yl)benzamide

Cat. No.: B11347561
M. Wt: 320.4 g/mol
InChI Key: VJIRSVMPCZIAIP-UHFFFAOYSA-N
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Description

N-[(2-Fluorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a 2-fluorophenyl group and a pyridin-2-yl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Fluorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminopyridine to yield the benzamide core.

    Introduction of the 2-Fluorophenyl Group: The next step involves the introduction of the 2-fluorophenyl group. This is achieved by reacting the benzamide core with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production process while maintaining the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Fluorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can be performed on the benzamide core to yield the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-[(2-Fluorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The exact mechanism of action of N-[(2-Fluorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Fluorophenyl)-4-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide: This compound has similar structural features but includes a triazole ring, which may confer different biological activities.

    2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyridin-2-yl group and exhibit a wide range of pharmacological activities.

Uniqueness

N-[(2-Fluorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its structural features make it a valuable compound for further research and development in multiple scientific fields.

Properties

Molecular Formula

C20H17FN2O

Molecular Weight

320.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-methyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H17FN2O/c1-15-7-6-9-16(13-15)20(24)23(19-11-4-5-12-22-19)14-17-8-2-3-10-18(17)21/h2-13H,14H2,1H3

InChI Key

VJIRSVMPCZIAIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC=CC=C2F)C3=CC=CC=N3

Origin of Product

United States

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